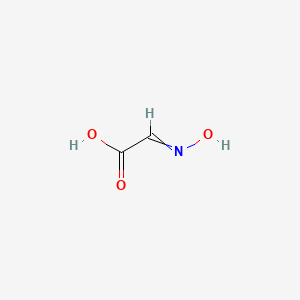

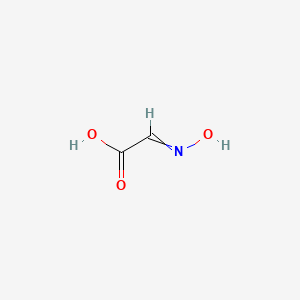

Acetic acid, (hydroxyimino)-, (Z)-

Description

BenchChem offers high-quality Acetic acid, (hydroxyimino)-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (hydroxyimino)-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUAIHRZUBBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425551 | |

| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-80-0, 62812-66-2 | |

| Record name | 2-(Hydroxyimino)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a bifunctional organic compound of interest in coordination chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and an exploration of its chemical behavior and potential applications. The Z-configuration of the oxime group significantly influences its chemical and physical characteristics, including its hydrogen-bonding capabilities and coordination properties with metal ions.

Physicochemical Properties

The fundamental physicochemical properties of (Z)-2-(hydroxyimino)acetic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO₃ | [1][2] |

| Molecular Weight | 89.05 g/mol | [1][2] |

| CAS Registry Numbers | 62812-66-2, 3545-80-0 | [1][2] |

| Melting Point | 162–164°C (decomposes) | [1] |

| pKa | ≈ 2.3 | [1] |

| Solubility | Soluble in polar solvents | [1] |

| XLogP3 | 0.5 | [2] |

| Topological Polar Surface Area | 69.9 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 89.011292958 Da | [2] |

| SMILES | C(=NO)C(=O)O | [1][2] |

Stability and Storage: (Z)-2-(hydroxyimino)acetic acid shows moderate thermal stability, undergoing decomposition at temperatures above 160°C.[1] The compound is hygroscopic and susceptible to oxidation in the air, making it necessary to store it under an inert atmosphere.[1] In acidic conditions, it can undergo tautomerization to its nitroso form, while in alkaline media, the carboxylic acid group is deprotonated.[1]

Experimental Protocols

Synthesis of (Z)-2-(hydroxyimino)acetic acid from Chloral Hydrate and Hydroxylamine Hydrochloride

This method provides a straightforward route to (Z)-2-(hydroxyimino)acetic acid.

Materials:

-

Chloral hydrate (C₂H₃Cl₃O₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Water

Procedure: [3]

-

In a reaction vessel, combine 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride (98.5% purity), and 167.1 g (1 mol) of chloral hydrate (99.0% purity).

-

Heat the mixture to 100°C and stir for 1 hour.

-

Concentrate the reaction mixture under reduced pressure (3300 Pa) at 70°C.

-

Dry the resulting solid at 60°C for 10 hours to yield white crystals of 2-(hydroxyimino)acetic acid.

Synthesis of a Derivative: (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol details the synthesis of an ester derivative.

Materials:

-

Glycine ester hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ether

-

Brine solution

Procedure: [4]

-

Prepare a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.

-

Add 1.2 mL of concentrated HCl to the solution.

-

Cool the resulting solution to -5°C.

-

Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water to the cooled mixture.

-

Stir the mixture at 0°C for 10 minutes.

-

Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.

-

Continue stirring the mixture at 0°C for 45 minutes.

-

Add a brine solution to the reaction mixture.

-

Extract the product with ether.

-

Dry the ether extract and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Chemical and Biological Profile

(Z)-2-(hydroxyimino)acetic acid acts as a bifunctional ligand, capable of coordinating with metal ions through both the oxime oxygen and the carboxylic oxygen.[1] The Z-configuration, where the hydroxyl and carboxylic acid groups are on the same side of the C=N double bond, is critical for its hydrogen-bonding propensity and its role in supramolecular assemblies.[1]

While specific signaling pathway involvement for the parent compound is not extensively documented, its derivatives are of interest. For instance, nickel complexes of (Z)-2-hydroxyiminoacetic acid have demonstrated catalytic activity in the hydrogenation of olefins.[1] Furthermore, derivatives such as 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid esters are important intermediates in the synthesis of cephalosporin antibiotics.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloral hydrate and hydroxylamine hydrochloride.

References

- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]

- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 6. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

The Genesis of a Versatile Molecule: A Technical Guide to Glyoxylic Acid Oxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of glyoxylic acid oxime, a molecule at the intersection of fundamental organic chemistry and modern biochemical research. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in various chemical and biological pathways.

Discovery and Historical Context

The discovery of glyoxylic acid oxime is intrinsically linked to the development of oxime chemistry in the late 19th century. While a singular "discovery" paper for this specific oxime is not readily apparent in historical records, its synthesis became conceptually feasible following two pivotal moments in organic chemistry:

-

The first preparation of hydroxylamine (NH₂OH) in 1865 by German chemist Wilhelm Lossen. This laid the foundational groundwork by providing the key reagent for oxime synthesis.

-

The discovery of oximes in 1882 by German chemist Victor Meyer. Meyer demonstrated the general reaction of hydroxylamine with aldehydes and ketones to form aldoximes and ketoximes, respectively.[1][2][3] This discovery opened the door for the systematic synthesis of a vast array of oximes, including the oxime of glyoxylic acid.

Given that glyoxylic acid was a known compound at the time, its reaction with hydroxylamine to form the corresponding oxime would have been a logical extension of Meyer's work. Therefore, the conceptual discovery and likely first synthesis of glyoxylic acid oxime can be placed in the period shortly after 1882, emerging from the burgeoning field of structural organic chemistry in Germany.

Physicochemical and Analytical Data

Glyoxylic acid oxime and its parent compound, glyoxylic acid, possess distinct physicochemical properties that are crucial for their application in research and synthesis.

| Property | Glyoxylic Acid | Glyoxylic Acid Oxime | Glyoxylic Acid Oxime, bis-TMS |

| IUPAC Name | Oxoacetic acid | (Hydroxyimino)acetic acid | Trimethylsilyl 2-(trimethylsilyloxy)iminoacetate |

| Synonyms | Glyoxalic acid, Formylformic acid | Oximinoacetic acid, Hydroxyiminoacetic acid | Glyoxylic acid, oxime, bis-TMS |

| CAS Number | 298-12-4[4] | 3545-80-0[5] | 51621-77-3[1] |

| Molecular Formula | C₂H₂O₃[4] | C₂H₃NO₃[5] | C₈H₁₉NO₃Si₂[6] |

| Molecular Weight | 74.036 g/mol [4] | 89.05 g/mol [5] | 233.41 g/mol [6] |

| Appearance | Colorless solid[4] | - | - |

| Melting Point | 80 °C (decomposes)[4] | - | - |

| Boiling Point | 111 °C[4] | - | - |

| Acidity (pKa) | 3.32[4] | - | - |

| Solubility | Soluble in water and ethanol[7] | - | - |

| Analytical Methods | HPLC, GC-MS[8][9] | HPLC, GC-MS[8] | GC-MS[1] |

Experimental Protocols

The synthesis of glyoxylic acid oxime follows the general principle of oximation of an aldehyde. Below are representative experimental protocols for the synthesis of a glyoxylic acid oxime derivative and a general method for aldoxime formation.

Synthesis of Glyoxylic Acid Methyl Ester Oxime

This protocol is adapted from a patented procedure for the preparation of a key intermediate.[2]

Materials:

-

Glyoxylic acid methyl ester methylhemiacetal

-

Water

-

Glacial acetic acid

-

50% Aqueous hydroxylamine

-

Copper(II) sulfate

-

Sodium sulfite

Procedure:

-

In a reactor, mix 54.0 g of glyoxylic acid methyl ester methylhemiacetal (0.45 mol), 150 g of water, 27.0 g of glacial acetic acid (0.45 mol), and 29.7 g of 50% aqueous hydroxylamine (0.45 mol).

-

Stir the mixture for approximately 30 minutes at a temperature of 0-5 °C.

-

Add 15.0 g of solid copper(II) sulfate (0.06 mol) and 3.78 g of sodium sulfite (0.03 mol) to the mixture in one portion.

-

The resulting solution contains the glyoxylic acid methyl ester oxime, which can be used in subsequent reaction steps.

General Synthesis of Aldoximes from Aldehydes

This is a general procedure for the synthesis of aldoximes from aldehydes and can be adapted for glyoxylic acid.[10][11]

Materials:

-

Aldehyde (e.g., Benzaldehyde as a model)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Oxalic acid

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a condenser, prepare a mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in acetonitrile (3 mL).

-

Stir the mixture under reflux conditions for 60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, add water (10 mL) and continue stirring for 5 minutes.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the aldoxime product.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving glyoxylic acid oxime are not extensively documented, the metabolic fate of its parent compound, glyoxylate, is well-established, particularly its role in the glyoxylate cycle and its metabolism in humans.

Caption: Metabolic pathways of glyoxylate in different cellular compartments in humans.[12]

The synthesis of glyoxylic acid oxime is a straightforward chemical transformation. The logical workflow for its preparation and subsequent analysis is depicted below.

References

- 1. Glyoxylic oxime acid, bis(trimethylsilyl)- [webbook.nist.gov]

- 2. EP1173410B1 - Process for the preparation of phenyl glyoxylic acid ester oximes - Google Patents [patents.google.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 5. glyoxilic acid oxime | CAS#:3545-80-0 | Chemsrc [chemsrc.com]

- 6. Glyoxylic oxime, bis-TMS | C8H19NO3Si2 | CID 521339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. academic.oup.com [academic.oup.com]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 11. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for Glyoxylic acid (HMDB0000119) [hmdb.ca]

Spectroscopic analysis (NMR, IR, Mass Spec) of (Z)-2-(hydroxyimino)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid (glyoxylic acid oxime), a molecule of interest in various chemical and pharmaceutical contexts. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Standardized experimental protocols for each technique are presented to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the analytical processes, offering a clear and logical framework for researchers.

Introduction

(Z)-2-(hydroxyimino)acetic acid is a C2 carboxylic acid oxime with the chemical formula C₂H₃NO₃. Its structure, featuring a carboxylic acid and an oxime functional group in a Z-configuration, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for studying its role in various chemical reactions and biological systems. This guide serves as a core reference for the analytical characterization of this compound.

The molecular structure of (Z)-2-(hydroxyimino)acetic acid is as follows:

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For (Z)-2-(hydroxyimino)acetic acid, both ¹H and ¹³C NMR are informative.

Table 1: Predicted ¹H and ¹³C NMR Data for (Z)-2-(hydroxyimino)acetic acid

| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| ¹H | -CH =NOH | 7.0 - 8.0 | Singlet | 1H | The chemical shift is in the region typical for imine protons. |

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| ¹H | -N-OH | 9.0 - 12.0 | Broad Singlet | 1H | The oxime proton is also broad and its position can vary with solvent and temperature. |

| ¹³C | C =NOH | 140 - 150 | - | - | The imine carbon chemical shift is characteristic of sp² hybridized carbons double-bonded to nitrogen. |

| ¹³C | -C OOH | 165 - 180 | - | - | The carboxylic acid carbon appears in the typical downfield region for carbonyls. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Table 2: Predicted IR Absorption Bands for (Z)-2-(hydroxyimino)acetic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |

| O-H (Oxime) | Stretching | 3100 - 3500 | Broad, Medium |

| C-H | Stretching | ~3000 | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp |

| C=N (Oxime) | Stretching | 1620 - 1680 | Medium to Weak |

| N-O | Stretching | 930 - 960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of (Z)-2-(hydroxyimino)acetic acid is 89.05 g/mol .[5]

Table 3: Predicted Mass Spectrometry Data for (Z)-2-(hydroxyimino)acetic acid

| m/z Value | Proposed Fragment | Notes |

| 89 | [C₂H₃NO₃]⁺ | Molecular ion (M⁺). |

| 72 | [C₂H₂NO₂]⁺ | Loss of OH radical. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

| 44 | [CO₂]⁺ | Loss of COOH radical followed by H abstraction or rearrangement. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of (Z)-2-(hydroxyimino)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons (-OH, -COOH) will exchange with D₂O. DMSO-d₆ is often preferred for observing these protons. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

-

Ensure the relaxation delay is adequate for full relaxation of all protons, especially for quantitative measurements (typically 5 times the longest T1).[1]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.[6] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL.[8] The solvent system may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode ESI.

-

Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this polar molecule.[8]

-

Acquisition :

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-200).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 89) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical technique.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for IR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Experimental Design [web.mit.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

CAS number and molecular formula for (Z)-hydroxyimino-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-hydroxyimino-acetic acid, also known as glyoxylic acid oxime, is a small organic molecule with significant potential in coordination chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and spectral characterization. While direct involvement in specific signaling pathways is not yet elucidated, its structural relationship to biologically relevant molecules and the broader activities of oxime-containing compounds suggest areas for future investigation. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Molecular Structure

(Z)-hydroxyimino-acetic acid is the Z-isomer of 2-(hydroxyimino)acetic acid. The Z-configuration refers to the arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups on the same side of the C=N double bond. This configuration is confirmed by X-ray crystallography and NMR spectroscopy.[1]

Molecular Formula: C₂H₃NO₃

CAS Numbers:

-

62812-66-2 (for the (Z)-isomer)

-

3545-80-0 (for the unspecified isomer)

Molecular Weight: 89.05 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-hydroxyimino-acetic acid is presented in Table 1. The compound is a solid at room temperature and exhibits moderate thermal stability, decomposing at temperatures above 160°C.[1] It is soluble in polar solvents.[1]

| Property | Value | Reference |

| Melting Point | 162–164°C (decomposes) | [1] |

| pKa | ≈ 2.3 | [1] |

| Dipole Moment | 4.2 D (calculated) | [1] |

| Solubility | Soluble in polar solvents | [1] |

Table 1: Physicochemical Properties of (Z)-hydroxyimino-acetic acid

Experimental Protocols

Synthesis of (Z)-hydroxyimino-acetic acid

Several methods for the synthesis of (Z)-hydroxyimino-acetic acid have been reported. A common laboratory-scale synthesis involves the reaction of glyoxylic acid with hydroxylamine hydrochloride. An alternative industrial method utilizes the reaction of chloral hydrate with hydroxylamine hydrochloride.

Protocol 1: From Glyoxylic Acid and Hydroxylamine Hydrochloride

This method is a standard procedure for the formation of oximes from α-keto acids.

-

Reactants: Glyoxylic acid, Hydroxylamine hydrochloride, Base (e.g., sodium bicarbonate).

-

Solvent: Water or a mixed aqueous-organic solvent system.

-

Procedure:

-

Dissolve glyoxylic acid in water.

-

Separately, prepare a solution of hydroxylamine hydrochloride and a mild base (e.g., sodium bicarbonate) in water and cool the solution.

-

Slowly add the cooled hydroxylamine solution to the glyoxylic acid solution with stirring.

-

The reaction mixture is typically stirred for a period of time at room temperature or slightly elevated temperatures.

-

The product can be isolated by acidification of the reaction mixture, leading to precipitation of the (Z)-hydroxyimino-acetic acid, which is then collected by filtration, washed, and dried.

-

Protocol 2: From Chloral Hydrate and Hydroxylamine Hydrochloride

This method provides a high-yield route to 2-(hydroxyimino)acetic acid.

-

Reactants: Chloral hydrate, Hydroxylamine hydrochloride.

-

Solvent: Water.

-

Procedure:

-

Charge a reaction vessel with water, hydroxylamine hydrochloride, and chloral hydrate.

-

Heat the mixture to around 50°C and stir for approximately 10 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dry the resulting solid to obtain the product.

-

Below is a generalized workflow for the synthesis of (Z)-hydroxyimino-acetic acid.

Spectroscopic and Crystallographic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single proton signal for the methine proton is expected. The chemical shifts for the hydroxyl and carboxylic acid protons will be concentration and solvent-dependent, and these protons may exchange with deuterium in deuterated solvents.

-

¹³C NMR: Two carbon signals are expected: one for the carboxylic carbon and one for the carbon of the C=N bond. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) |

| C=O (Carboxylic acid) | ~1700 |

| C=N (Oxime) | ~1650 |

| N-O (Oxime) | ~950 |

Table 2: Expected FT-IR Absorption Bands for (Z)-hydroxyimino-acetic acid

4.3. Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (89.05 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂.

4.4. X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the Z-configuration of the molecule.[1] These studies would provide precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.

Coordination Chemistry

(Z)-hydroxyimino-acetic acid acts as a bidentate ligand, coordinating to metal ions through the oxime oxygen and one of the carboxylic oxygen atoms.[1] This has implications for its use in the development of novel metal-organic frameworks (MOFs) and coordination polymers.

The stability constants (log β) for the formation of complexes with some transition metal ions have been reported and are summarized in Table 3.

| Metal Ion | Complex Stoichiometry (M:L) | log β (25°C, I = 0.1 M KCl) | Reference |

| Cu²⁺ | 1:1 | 8.2 ± 0.1 | [1] |

| Ni²⁺ | 1:2 | 15.6 ± 0.2 | [1] |

| Co²⁺ | 1:1 | 6.8 ± 0.1 | [1] |

Table 3: Stability Constants of Metal Complexes with (Z)-hydroxyimino-acetic acid

The coordination behavior can be visualized as a logical relationship.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of (Z)-hydroxyimino-acetic acid in biological signaling pathways. However, the broader class of oxime-containing compounds has been shown to exhibit a range of biological activities, including roles as acetylcholinesterase reactivators and kinase inhibitors.[3]

The structural similarity of (Z)-hydroxyimino-acetic acid to glyoxylic acid, an intermediate in the glyoxylate cycle in plants, fungi, and bacteria, suggests a potential for interaction with metabolic pathways. In humans, glyoxylate is involved in the metabolism of amino acids and is implicated in conditions such as hyperoxaluria.[4][5] Recent studies have also shown that glyoxylic acid can promote myogenesis in cell cultures.

Given the biological relevance of both the oxime functional group and the glyoxylic acid backbone, further research into the biological activity of (Z)-hydroxyimino-acetic acid is warranted.

Applications and Future Directions

The ability of (Z)-hydroxyimino-acetic acid to form stable complexes with metal ions makes it a candidate for applications in materials science, such as the development of porous materials for gas storage.[1] Its bifunctional nature also makes it a useful building block in the synthesis of more complex organic molecules, including pharmaceuticals.

For drug development professionals, the oxime moiety is a recognized pharmacophore.[3] The simple and well-defined structure of (Z)-hydroxyimino-acetic acid makes it an attractive scaffold for chemical modification to explore potential therapeutic activities.

Future research should focus on:

-

Detailed spectroscopic and crystallographic characterization of the compound.

-

Exploration of its coordination chemistry with a wider range of metal ions.

-

In-depth investigation of its biological activity, including screening for enzymatic inhibition and effects on cellular signaling pathways.

-

Utilization as a precursor in the synthesis of novel bioactive compounds.

Conclusion

(Z)-hydroxyimino-acetic acid is a molecule with well-defined chemical and physical properties and accessible synthetic routes. Its primary area of application to date has been in coordination chemistry. While its biological role remains largely unexplored, its structural features suggest that it may be a valuable tool for chemical biologists and medicinal chemists. This technical guide provides the foundational knowledge necessary to stimulate and support further research into this promising compound.

References

- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]

- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for Glyoxylic acid (HMDB0000119) [hmdb.ca]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of (Z)-glyoxylic acid oxime, also known as (Z)-2-(hydroxyimino)acetic acid. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide combines known data with information on the general thermal behavior of related oxime compounds to provide a thorough assessment of its potential thermal hazards.

Introduction to (Z)-glyoxylic acid oxime

(Z)-glyoxylic acid oxime is an organic compound with the chemical formula C₂H₃NO₃. It possesses both a carboxylic acid and an oxime functional group. The Z-configuration indicates that the hydroxyl group (-OH) of the oxime and the carboxylic acid group (-COOH) are on the same side of the C=N double bond. This structure influences its chemical reactivity and physical properties, including its thermal stability. Oximes, in general, are recognized for their potential to undergo energetic decomposition upon heating, making a thorough understanding of their thermal behavior critical for safe handling, storage, and processing in research and pharmaceutical development.

Thermal Stability and Known Decomposition Data

Direct and detailed quantitative thermal analysis data for (Z)-glyoxylic acid oxime, such as that from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC), is not extensively reported in the literature. However, key stability information has been identified.

The compound is reported to have moderate thermal stability. It melts with decomposition in the range of 162–164°C and begins to decompose at temperatures above 160°C[1]. This indicates that the melting and decomposition processes are closely related, a common characteristic for compounds that are thermally unstable at their melting point. Furthermore, it is noted that the imine group in the molecule can become unstable at elevated temperatures during synthesis, leading to decomposition[2]. Like many oximes, (Z)-glyoxylic acid oxime may undergo an exothermic decomposition, which can sometimes be explosive, particularly in the presence of acids that can catalyze the decomposition process[3].

Table 1: Summary of Known Thermal Stability Data for (Z)-glyoxylic acid oxime

| Parameter | Value | Reference |

| Melting Point | 162–164°C (with decomposition) | [1] |

| Decomposition Temperature | > 160°C | [1] |

| General Thermal Behavior | Can undergo exothermic decomposition upon heating. | [3] |

| Other Stability Concerns | Hygroscopic and susceptible to oxidation in air. | [1] |

Potential Decomposition Pathways

While a definitive, experimentally verified decomposition pathway for (Z)-glyoxylic acid oxime is not available, plausible routes can be proposed based on the known chemistry of aldoximes. The primary decomposition pathways are likely to involve dehydration or hydrolysis.

Aldoximes can be dehydrated upon heating to form nitriles. In the case of (Z)-glyoxylic acid oxime, this would involve the elimination of a molecule of water to yield cyanoformic acid, which is highly unstable and would likely decompose further.

Under acidic conditions, which can be autocatalyzed by the carboxylic acid group, oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine[3][4]. For (Z)-glyoxylic acid oxime, this would yield glyoxylic acid and hydroxylamine. These products could then undergo further decomposition. Glyoxylic acid itself is known to decompose at elevated temperatures[5].

The presence of both an oxime and a carboxylic acid group may lead to more complex decomposition mechanisms, potentially involving intramolecular reactions or the formation of intermediates that can undergo rapid, energetic decomposition. The decomposition of some oximes has been noted to produce a variety of products, including nitriles and other nitrogen-containing compounds[6].

Diagram of Potential Decomposition Pathways

Caption: Potential decomposition pathways for (Z)-glyoxylic acid oxime.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition hazards of (Z)-glyoxylic acid oxime, a series of standardized thermal analysis experiments should be conducted. The following are detailed, generalized methodologies for these key experiments.

-

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan. A high-pressure pan may be necessary if significant gas is produced upon decomposition.

-

Methodology:

-

An empty, sealed pan is used as a reference.

-

The sample is heated at a constant rate, typically 5-10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).

-

The temperature program should extend beyond the decomposition temperature, for example, from ambient to 300°C.

-

The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

Data analysis involves integrating the peak areas to determine the enthalpy changes (ΔH) associated with each thermal event.

-

-

Objective: To determine the temperature at which mass loss occurs and to quantify the amount of mass lost during decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer, preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Sample Preparation: A sample of 5-10 mg is weighed into a ceramic or platinum crucible.

-

Methodology:

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

-

If coupled to an MS or FTIR, the evolved gases can be identified, providing insight into the decomposition mechanism.

-

-

Objective: To simulate a worst-case adiabatic runaway reaction to determine the time-temperature-pressure relationship for a decomposition.

-

Apparatus: An Accelerating Rate Calorimeter.

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material compatible with the chemical (e.g., titanium, Hastelloy C).

-

Methodology:

-

The sample bomb is placed in a calorimeter that maintains an adiabatic environment.

-

The experiment is typically run in a "Heat-Wait-Search" mode. The sample is heated in small steps (e.g., 5°C), followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating (exothermic activity) above a certain sensitivity threshold (e.g., 0.02 °C/min).

-

Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, ensuring all heat generated by the decomposition is retained by the sample.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

This data is used to calculate critical safety parameters such as the onset temperature of thermal runaway, the adiabatic temperature rise, and the time to maximum rate.

-

Diagram of a General Experimental Workflow for Thermal Hazard Assessment

Caption: A general workflow for the thermal hazard assessment of a chemical compound.

Conclusion and Recommendations

The available data indicates that (Z)-glyoxylic acid oxime is a thermally sensitive compound with a decomposition temperature just above 160°C. The potential for exothermic, and possibly runaway, decomposition warrants careful handling and a thorough experimental evaluation of its thermal hazards before being used in any process, particularly on a larger scale.

It is strongly recommended that comprehensive thermal analysis, following the protocols outlined in this guide, be conducted to obtain precise quantitative data on the decomposition behavior of (Z)-glyoxylic acid oxime. This data is essential for developing safe operating procedures, designing appropriate safety measures for storage and handling, and ensuring process safety in pharmaceutical and chemical development. Particular attention should be paid to the potential for gas generation and the possibility of acid-catalyzed decomposition.

References

- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Learn more about Glyoxylic Acid_Chemicalbook [chemicalbook.com]

- 6. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-2-(hydroxyimino)acetic Acid: A Technical Guide to Solubility and pKa for Researchers and Drug Development Professionals

An In-depth Analysis of Physicochemical Properties and Their Determination

This technical guide provides a comprehensive overview of the solubility and acidity constant (pKa) of (Z)-2-(hydroxyimino)acetic acid, a molecule of interest in pharmaceutical and chemical research. Understanding these fundamental physicochemical properties is crucial for its application in drug design, formulation development, and synthetic chemistry. This document outlines available data, presents detailed experimental protocols for property determination, and visualizes key concepts and workflows.

Physicochemical Data of (Z)-2-(hydroxyimino)acetic Acid

The acid dissociation constant (pKa) of (Z)-2-(hydroxyimino)acetic acid has been reported to be approximately 2.3. This value indicates that it is a relatively strong organic acid.

Table 1: pKa of (Z)-2-(hydroxyimino)acetic Acid

| Property | Value |

| pKa | ~2.3 |

Table 2: Solubility of (Z)-2-(hydroxyimino)acetic Acid and a Structurally Related Compound

| Solvent | (Z)-2-(hydroxyimino)acetic Acid Qualitative Solubility | Glyoxylic Acid Quantitative Solubility (g/L) |

| Water | Soluble in polar solvents | Very soluble |

| Ethanol | Soluble in polar solvents | Soluble |

| Methanol | Soluble in polar solvents | Data not readily available |

| Acetone | Soluble in polar solvents | Data not readily available |

| DMSO | Soluble in polar solvents | ≥ 7.4 |

Note: The qualitative solubility for (Z)-2-(hydroxyimino)acetic acid is based on general statements in the literature. The quantitative data for glyoxylic acid is provided for comparative purposes and should be interpreted with caution.

Experimental Protocols

To empower researchers to determine the precise physicochemical properties of (Z)-2-(hydroxyimino)acetic acid, this section provides detailed methodologies for key experiments.

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

(Z)-2-(hydroxyimino)acetic acid

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of (Z)-2-(hydroxyimino)acetic acid to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Dilute the aliquot with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Materials:

-

(Z)-2-(hydroxyimino)acetic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of (Z)-2-(hydroxyimino)acetic acid and dissolve it in a known volume of deionized water in a beaker.

-

Initial pH Adjustment: If necessary, add a small amount of the strong acid to the solution to ensure the starting pH is well below the expected pKa (e.g., pH < 1.5).

-

Titration: Place the beaker on a stir plate and immerse the calibrated pH electrode. Begin adding the standardized strong base solution in small, precise increments from the burette.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH has risen significantly past the expected equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the titration curve.

Visualizing Key Relationships and Workflows

Diagrams created using the DOT language provide clear visualizations of important concepts and experimental processes.

Caption: Logical flow from molecular structure to drug development applications.

Tautomerization to the Nitroso Form Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical pathways leading to the formation of nitroso compounds from nitroalkanes under acidic conditions. While direct tautomerization from a nitro to a nitroso isomer is not the primary route, this document elucidates the well-established mechanism involving the formation of an aci-nitro intermediate, which subsequently undergoes nitrosation. This guide offers a comprehensive overview of the reaction kinetics, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

The Predominant Pathway: Nitro-Aci Tautomerism

Under acidic conditions, primary and secondary nitroalkanes undergo tautomerization to their corresponding aci-nitro form, also known as a nitronic acid.[1][2] This equilibrium is a critical first step toward the formation of nitroso species. The strong electron-withdrawing nature of the nitro group acidifies the α-hydrogen, facilitating its removal and subsequent protonation on one of the nitro group's oxygen atoms.[3]

The general acid-catalyzed mechanism for this tautomerization involves the protonation of the nitro group's oxygen, followed by the deprotonation of the α-carbon by a conjugate base.[4]

Signaling Pathway for Acid-Catalyzed Nitro-Aci Tautomerism

Caption: Acid-catalyzed tautomerization of a nitroalkane to its aci-nitro form.

Formation of the Nitroso Compound via the Aci-Nitro Intermediate

The aci-nitro intermediate is susceptible to electrophilic attack. In the presence of a nitrosating agent, such as the nitrosonium ion (NO⁺) or its precursors (e.g., nitrous acid, HNO₂), the aci-nitro form can be converted to a nitroso compound.[5][6] Nitrous acid can be generated in situ from the hydrolysis of the protonated form of the nitronic acid itself or be present from other sources in the reaction mixture.[5][6]

The mechanism involves the attack of the aci-nitro intermediate on the nitrosating agent. For secondary nitroalkanes, this leads to the formation of a pseudonitrole (a compound containing both a nitro and a nitroso group). For primary nitroalkanes, the initial product can tautomerize to a nitrolic acid.[5][6]

Signaling Pathway for Nitrosation of the Aci-Nitro Intermediate

Caption: Formation of a nitroso compound from an aci-nitro intermediate.

Quantitative Data

The kinetics of the nitrosation of nitronic acids derived from various nitroalkanes in aqueous perchloric acid have been studied. The reaction shows a first-order dependence on the concentration of the nitronic acid.[5][6]

| Nitroalkane | Product from Secondary Nitroalkane | Product from Primary Nitroalkane | Catalyst | Kinetic Dependence |

| 2-Nitropropane | Pseudonitrole | - | Perchloric Acid | First-order in [nitronic acid] |

| 1-Nitropropane | - | Nitrolic Acid (after tautomerization) | Perchloric Acid | First-order in [nitronic acid] |

| Nitroethane | - | Nitrolic Acid (after tautomerization) | Perchloric Acid | First-order in [nitronic acid] |

Table 1: Summary of Kinetic Data for Nitrosation of Nitronic Acids. [5][6]

The stability of the aci-nitro form relative to the nitro form has been investigated using quantum chemical calculations. For nitroethenediamine, the aci-nitro form is about 13 kcal/mol less stable in the gas phase but becomes more accessible under acidic conditions.[1]

Experimental Protocols

General Protocol for the Nitrosation of a Secondary Nitroalkane

This protocol is adapted from the kinetic studies of the nitrosation of nitronic acids.[5][6]

Materials:

-

2-Nitropropane

-

Perchloric acid (HClO₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Nitronic Acid Solution: Prepare a stock solution of the sodium salt of the nitronate by dissolving 2-nitropropane in an aqueous solution of sodium hydroxide.

-

Reaction Setup: In a thermostatted quartz cuvette, mix an aliquot of the nitronate solution with a solution of perchloric acid of the desired concentration.

-

Initiation of the Reaction: To initiate the nitrosation, add a small volume of a freshly prepared aqueous solution of sodium nitrite to the cuvette. The final concentrations should be in the micromolar to millimolar range, depending on the desired reaction rate.

-

Kinetic Monitoring: Immediately after adding the sodium nitrite, monitor the reaction by following the change in absorbance at a wavelength corresponding to the formation of the pseudonitrole product. The wavelength of maximum absorbance for the product should be determined experimentally.

-

Data Analysis: The observed rate constants can be determined by fitting the absorbance versus time data to a first-order exponential function.

Experimental Workflow

Caption: General workflow for the kinetic study of nitroalkane nitrosation.

Conclusion

The formation of nitroso compounds from nitroalkanes under acidic conditions is a multi-step process that proceeds through the crucial aci-nitro intermediate. Understanding the kinetics and mechanism of both the initial nitro-aci tautomerization and the subsequent nitrosation is essential for controlling and predicting the outcomes of reactions involving nitroalkanes in acidic media. The provided data and protocols offer a solid foundation for further research and development in areas where this transformation is of interest.

References

- 1. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Kinetics and mechanism of the nitrosation of 2-nitropropane, 1-nitropropane, and nitroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. scilit.com [scilit.com]

Comprehensive literature review on Acetic acid, (hydroxyimino)-, (Z)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Acetic acid, (hydroxyimino)-, also known as glyoxylic acid oxime, is a versatile organic compound with the chemical formula C₂H₃NO₃. Its structure, featuring both a carboxylic acid and an oxime functional group, makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. This technical guide provides a comprehensive review of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Physicochemical Properties

(Z)-Acetic acid, (hydroxyimino)- is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.[1]

| Property | Value |

| Molecular Formula | C₂H₃NO₃ |

| Molecular Weight | 89.05 g/mol [1] |

| CAS Number | 3545-80-0 |

| Appearance | White crystalline solid |

| Melting Point | 138-140 °C (decomposes) |

| Solubility | Soluble in water and polar organic solvents |

| pKa | ~2.9 |

| logP | -0.85 (estimated) |

Synthesis and Experimental Protocols

Several methods for the synthesis of (Z)-Acetic acid, (hydroxyimino)- have been reported. The most common approach involves the reaction of glyoxylic acid with hydroxylamine.

Synthesis from Glyoxylic Acid and Hydroxylamine Hydrochloride

This method is widely used due to the commercial availability of the starting materials.

Experimental Protocol:

-

Dissolve glyoxylic acid (1 equivalent) in water.

-

Add a solution of hydroxylamine hydrochloride (1 equivalent) in water to the glyoxylic acid solution.

-

Adjust the pH of the reaction mixture to approximately 4-5 using a suitable base (e.g., sodium hydroxide or sodium carbonate).

-

Stir the reaction mixture at room temperature for a specified period (typically several hours) while monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture in an ice bath to crystallize the product.

-

Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of (Z)-Acetic acid, (hydroxyimino)-.

Biological Activity and Potential Applications in Drug Development

While (Z)-Acetic acid, (hydroxyimino)- itself has not been extensively studied for its biological activity, its metal complexes and its use as a synthetic intermediate highlight its relevance in drug development.

Cytotoxic and Apoptogenic Effects of a Platinum(II) Complex

A platinum(II) complex of glyoxylic acid oxime, specifically potassium [bis((Z)-2-(hydroxyimino)acetato)]platinate(II) (K[Pt(GAO)(HGAO)]), has demonstrated moderate cytotoxic activity against the human leukemic cell line K562.[1][2] The complex was also found to induce apoptosis in these cells.[1]

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| K[Pt(GAO)(HGAO)] | K562 (Human Leukemia) | Cytotoxic, Apoptogenic | 62 ± 16 |

This finding is significant as it suggests that (Z)-Acetic acid, (hydroxyimino)- can serve as a ligand for the development of novel metal-based anticancer agents. The palladium(II) complex of this ligand has also been synthesized and characterized, though its cytotoxic activity was reported to be less potent than the platinum analog in the studied cell line.[1]

Role as a Precursor in Antibiotic Synthesis

(Z)-Acetic acid, (hydroxyimino)- is a key intermediate in the synthesis of various aminothiazolyl cephalosporins, a class of broad-spectrum β-lactam antibiotics. The (Z)-oxime moiety is a critical structural feature that confers stability against β-lactamase enzymes produced by resistant bacteria.

The general synthetic scheme involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from (Z)-2-(hydroxyimino)-2-(2-aminothiazol-4-yl)acetic acid. This side chain is prepared from (Z)-Acetic acid, (hydroxyimino)-.

References

Methodological & Application

Application Notes and Protocols: (Z)-2-(hydroxyimino)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. Its characteristic (Z)-oxime geometry plays a crucial role in its reactivity and the stereochemistry of its products. This document provides detailed application notes and experimental protocols for the use of (Z)-2-(hydroxyimino)acetic acid and its derivatives in key organic transformations.

Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid [1]

| Property | Value |

| Molecular Formula | C₂H₃NO₃ |

| Molecular Weight | 89.05 g/mol |

| Melting Point | 162–164°C (decomposes) |

| pKa | ~2.3 |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

Application 1: Synthesis of Cephalosporin Antibiotics

The most prominent application of (Z)-2-(hydroxyimino)acetic acid derivatives is in the synthesis of third and fourth-generation cephalosporin antibiotics. The (Z)-alkoxyimino moiety is a key structural feature that confers broad-spectrum antibacterial activity and resistance to β-lactamases. Typically, a derivative, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, is activated and then coupled with the 7-aminocephalosporanic acid (7-ACA) core.

Key Activated Intermediates

Activation of the carboxylic acid is necessary for efficient acylation of 7-ACA. Common activated forms include:

-

2-mercaptobenzothiazolyl thioester (MAEM): A commercially available and highly reactive intermediate.

-

Acyl chlorides: Highly reactive but can be sensitive to moisture.

-

Active amides: Offer a balance of reactivity and stability.

Experimental Protocol: Synthesis of Cefotaxime using an Activated Thioester

This protocol details the synthesis of Cefotaxime via the acylation of 7-aminocephalosporanic acid (7-ACA) with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). The reaction proceeds with high yield under mild conditions.[2][3]

Reaction Scheme:

Caption: Synthesis of Cefotaxime from MAEM and 7-ACA.

Materials:

-

7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)

-

2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

-

Triethylamine

-

Aqueous monoglyme (1:5 v/v)

-

Ethyl acetate

-

Hydrochloric acid (6 M)

Procedure: [4]

-

Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a reaction vessel and stir at room temperature to form a suspension.

-

Cool the stirred suspension to 0°C to -5°C.

-

Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C.

-

Continue stirring the reaction mixture at 0°C to -5°C until the reaction is complete (monitor by TLC or HPLC).

-

Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and stir for 10 to 15 minutes.

-

Add 1000 mL of ethyl acetate to the solution at 10°C to 15°C to precipitate the product.

-

Filter the precipitate, wash with chilled ethyl acetate, and dry to yield cefotaxime.

Experimental Protocol: Synthesis of Ceftiofur Hydrochloride

This protocol describes the synthesis of Ceftiofur Hydrochloride by reacting 7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM).[5]

Materials:

-

7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid ("cephalo furan acid")

-

2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (MAEM)

-

Triethylamine

-

Dichloromethane

-

Purified water

-

Activated carbon

-

Hydrochloric acid (5 M)

-

Acetone

Procedure: [5]

-

In a 1000 mL three-necked reaction flask, add 40 g of "cephalo furan acid" and 240 mL of dichloromethane.

-

Cool the mixture to 0°C and add 17.8 g of triethylamine dropwise over 20 minutes.

-

After stirring for an additional 20 minutes, add 41.2 g of MAEM in batches.

-

Add 12 mL of water and continue stirring at 0°C for 3 hours.

-

Extract the reaction mixture twice with 250 mL of purified water.

-

Combine the aqueous layers and decolorize with 8 g of activated carbon for 30 minutes.

-

Filter the solution and adjust the pH of the filtrate to 1.7 with 5 M hydrochloric acid to precipitate the product.

-

Collect the wet solid by filtration and dissolve it in 640 mL of acetone.

-

While stirring, add 5 M hydrochloric acid to adjust the pH to 1.0.

-

Slowly add 1790 mL of water to induce crystallization.

-

Stir for 30 minutes, let it stand for 2 hours, and then filter the solid.

-

Dry the solid at 40°C to obtain Ceftiofur Hydrochloride.

Yield: 52.5%[5]

Application 2: Additive in Peptide Synthesis

Derivatives of (Z)-2-(hydroxyimino)acetic acid, such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective additives in peptide coupling reactions. They are used in conjunction with carbodiimides (e.g., DIC) to form active esters in situ, which then react with the amine component to form the peptide bond.

Advantages of Oxime Additives:

-

Suppression of Racemization: Oxime-based additives are superior to many traditional additives like HOBt in preventing the loss of stereochemical integrity, especially for sensitive amino acids.[6]

-

Enhanced Coupling Efficiency: They promote faster and more complete coupling reactions, leading to higher yields of the desired peptide.[6]

-

Improved Safety Profile: Compared to benzotriazole-based additives, which can have explosive properties, oxime derivatives like OxymaPure are considered safer alternatives.[6]

General Workflow for Peptide Coupling using an Oxime Additive

Caption: Workflow for peptide bond formation using an oxime additive.

Experimental Protocol: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure

This protocol provides a general guideline for a coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in the synthesis solvent with OxymaPure (3-5 equivalents).

-

Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and allow it to react for a few minutes at room temperature.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours, monitor by Kaiser test).

-

After complete coupling, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.

-

Proceed to the Fmoc deprotection step for the next coupling cycle.

Quantitative Comparison of Coupling Additives

| Additive | Racemization Suppression | Coupling Efficiency | Safety Profile |

| OxymaPure | Excellent | High | Good |

| HOBt | Good | Good | Potential explosive hazard |

| HOAt | Excellent | Very High | Potential explosive hazard |

Application 3: Ligand in Homogeneous Catalysis

(Z)-2-(hydroxyimino)acetic acid can act as a bidentate ligand, coordinating to metal centers through the oxime oxygen and carboxylic oxygen atoms.[1] This property has been exploited in the development of transition metal catalysts.

Nickel-Catalyzed Olefin Hydrogenation

Nickel complexes incorporating (Z)-2-(hydroxyimino)acetic acid as a ligand have shown catalytic activity in the hydrogenation of olefins. The electron-withdrawing nature of the ligand is believed to enhance the electrophilicity of the nickel center, facilitating the activation of the olefin substrate.

Performance Data:

-

Catalyst: Nickel complex of (Z)-2-(hydroxyimino)acetic acid

-

Reaction: Olefin Hydrogenation

-

Turnover Frequency (TOF): 1,200 h⁻¹

-

Conditions: 25°C, 1 atm H₂[1]

A detailed experimental protocol for the synthesis of the specific nickel complex and its application in hydrogenation is highly dependent on the specific olefin substrate and the desired reaction scale. Researchers should refer to specialized literature for precise methodologies.

Synthesis of (Z)-2-(hydroxyimino)acetic acid

A straightforward and high-yielding synthesis of (Z)-2-(hydroxyimino)acetic acid can be achieved from readily available starting materials.

Experimental Protocol: Synthesis from Chloroacetaldehyde Hydrate

This protocol describes the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloroacetaldehyde hydrate and hydroxylamine hydrochloride.[2]

Reaction Scheme:

Caption: Synthesis of (Z)-2-(hydroxyimino)acetic acid.

Materials:

-

Chloroacetaldehyde hydrate (99.0% purity)

-

Hydroxylamine hydrochloride (98.5% purity)

-

Water

Procedure: [2]

-

In a reaction flask, add 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride, and 167.1 g (1 mol) of chloroacetaldehyde hydrate.

-

Heat the mixture to 50°C and stir for 10 hours.

-

Concentrate the reaction mixture under reduced pressure (3000 Pa) at 50°C.

-

Dry the resulting solid at 50°C for 20 hours to obtain the product as white crystals.

Yield: 88.1 g (approximately 99%)[2]

References

- 1. A rapid procedure to prepare cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 5. CN102993216A - Preparation method of ceftiofur hydrochloride - Google Patents [patents.google.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

Application of Glyoxylic Acid Oxime as a Bifunctional Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylic acid oxime (GAO), the oxime derivative of glyoxylic acid, presents a compelling case as a bifunctional ligand in coordination chemistry. Its structure incorporates both a carboxylate group and an oxime group, offering multiple coordination sites for metal ions. This bifunctionality allows for the formation of diverse and stable metal complexes with potential applications in catalysis, materials science, and as metallodrug candidates. This document provides detailed application notes and experimental protocols for the synthesis and characterization of glyoxylic acid oxime and its transition metal complexes, along with a summary of their key properties.

Bifunctional Coordination of Glyoxylic Acid Oxime

Glyoxylic acid oxime can coordinate to metal centers in various modes, primarily acting as a bidentate ligand. The coordination typically involves the nitrogen atom of the oxime group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The carboxylate group can also exhibit different binding modes, including monodentate, bidentate chelating, and bridging between two metal centers. This versatility in coordination allows for the synthesis of a wide range of mononuclear and polynuclear complexes with distinct geometries and properties.

Caption: Bifunctional coordination of glyoxylic acid oxime.

Experimental Protocols

Synthesis of Glyoxylic Acid Oxime

This protocol is adapted from established methods for the synthesis of oximes from carbonyl compounds.

Materials:

-

Glyoxylic acid monohydrate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Magnetic stirrer and stir bar

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolve glyoxylic acid monohydrate (1 equivalent) in deionized water.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the hydroxylamine hydrochloride solution to the glyoxylic acid solution while stirring.

-

Adjust the pH of the reaction mixture to approximately 4-5 by the dropwise addition of a sodium hydroxide solution.

-

Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the product can be isolated by concentrating the solution under reduced pressure and subsequent recrystallization from an ethanol/water mixture.

-

The resulting white crystalline solid should be dried under vacuum.

Synthesis of Transition Metal Complexes of Glyoxylic Acid Oxime

The following is a general procedure for the synthesis of M(GAO)₂(H₂O)₂ complexes (where M = Co(II), Ni(II), Cu(II), Zn(II), Cd(II)).[1]

Materials:

-

Glyoxylic acid oxime

-

Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O, Cd(NO₃)₂·4H₂O)

-

Deionized water

-

Ethanol

-

Sodium hydroxide (for pH adjustment)

-

Magnetic stirrer and stir bar

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve glyoxylic acid oxime (2 equivalents) in a minimal amount of hot deionized water.

-

In a separate flask, dissolve the corresponding metal(II) salt (1 equivalent) in deionized water.

-

Slowly add the hot aqueous solution of glyoxylic acid oxime to the metal salt solution with constant stirring.

-

Adjust the pH of the resulting solution to the optimal range for complex formation (typically between 5 and 7) using a dilute NaOH solution. A precipitate should form.

-

Heat the mixture at reflux for 1-2 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water and then with a small amount of cold ethanol.

-

Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Caption: General workflow for the synthesis of metal complexes.

Quantitative Data

The following tables summarize the key spectroscopic data for a series of transition metal complexes of glyoxylic acid oxime.[1]

Infrared Spectroscopy Data (cm⁻¹)

| Complex | ν(O-H) of H₂O | ν(C=O) | ν(C=N) | ν(N-O) | ν(M-N) | ν(M-O) |

| Co(GAO)₂(H₂O)₂ | 3420 | 1650 | 1580 | 1090 | 520 | 450 |

| Ni(GAO)₂(H₂O)₂ | 3400 | 1655 | 1585 | 1095 | 525 | 455 |

| Cu(GAO)₂(H₂O)₂ | 3450 | 1660 | 1590 | 1100 | 530 | 460 |

| Zn(GAO)₂(H₂O)₂ | 3380 | 1645 | 1575 | 1085 | 515 | 445 |

| [Cd(GAO)₂(H₂O)₂]·H₂O | 3410 | 1640 | 1570 | 1080 | 510 | 440 |

Electronic Spectroscopy Data (nm)

| Complex | λ_max (d-d transitions) | λ_max (Charge Transfer) |

| Co(GAO)₂(H₂O)₂ | 520, 650 | 280 |

| Ni(GAO)₂(H₂O)₂ | 410, 670, 750 | 290 |

| Cu(GAO)₂(H₂O)₂ | 680 | 310 |

Applications

The bifunctional nature of glyoxylic acid oxime and its ability to form stable complexes with a variety of transition metals open up a range of potential applications.

-

Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a variety of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal is also a key feature for redox catalysis.

-

Bioinorganic Chemistry: As an analogue of glycine, glyoxylic acid oxime complexes are of interest in bioinorganic chemistry. They can serve as models for metal-amino acid interactions in biological systems. Furthermore, the introduction of a metal center can impart biological activity, making these complexes candidates for antimicrobial or anticancer drug development.

-

Materials Science: The coordination of bridging carboxylate groups can lead to the formation of coordination polymers. These materials can exhibit interesting magnetic, optical, or porous properties.

Caption: Potential applications of GAO metal complexes.

Conclusion

Glyoxylic acid oxime is a versatile and accessible bifunctional ligand that offers a rich coordination chemistry. The straightforward synthesis of both the ligand and its metal complexes, combined with their stability and tunable properties, makes them attractive targets for further research and development in catalysis, bioinorganic chemistry, and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intriguing class of coordination compounds.

References

Application Notes and Protocols for Metal Ion Complexation using (Z)-Acetic Acid, (Hydroxyimino)-

For Researchers, Scientists, and Drug Development Professionals

Introduction